Cas no 103796-44-7 (4-Amino-3,5-dimethyl-benzamide)

4-Amino-3,5-dimethyl-benzamide is a substituted benzamide derivative characterized by the presence of amino and dimethyl functional groups on the aromatic ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features, including the electron-donating amino group and sterically hindered dimethyl substituents, contribute to its reactivity in coupling reactions and as a building block for heterocyclic compounds. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in solution-phase reactions. Its stability under standard conditions and well-defined crystalline properties make it suitable for precise synthetic applications.
4-Amino-3,5-dimethyl-benzamide structure
103796-44-7 structure
Product Name:4-Amino-3,5-dimethyl-benzamide
CAS No:103796-44-7
MF:C9H12N2O
MW:164.204381942749
MDL:MFCD07369842
CID:134942
PubChem ID:25417350
Update Time:2025-06-09

4-Amino-3,5-dimethyl-benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-3,5-dimethylbenzamide
    • Benzamide,4-amino-3,5-dimethyl-
    • 4-Amino-3,5-dimethyl-benzamide
    • 4-Amino-3,5-dimethyl-benzoesaeure-amid
    • 4-amino-3,5-dimethyl-benzoic acid amide
    • Benzamide,4-amino-3,5-dimethyl
    • 103796-44-7
    • MFCD07369842
    • A13843
    • AM82906
    • AC-9120
    • SCHEMBL1004660
    • DTXSID00649610
    • CS-0172051
    • FT-0692405
    • AKOS006343024
    • 4-amino-3,5-dimethyl-benzamide, AldrichCPR
    • AS-35829
    • MDL: MFCD07369842
    • Inchi: 1S/C9H12N2O/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,10H2,1-2H3,(H2,11,12)
    • InChI Key: GHFMYUFOFXWGBF-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(C)C(=C(C)C=1)N)N

Computed Properties

  • Exact Mass: 164.09500
  • Monoisotopic Mass: 164.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.1A^2
  • XLogP3: 0.8

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.148
  • Boiling Point: 272.9°Cat760mmHg
  • Flash Point: 118.9°C
  • Refractive Index: 1.602
  • PSA: 69.11000
  • LogP: 2.26600

4-Amino-3,5-dimethyl-benzamide Security Information

4-Amino-3,5-dimethyl-benzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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4-Amino-3,5-dimethyl-benzamide Suppliers

Amadis Chemical Company Limited
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(CAS:103796-44-7)4-Amino-3,5-dimethyl-benzamide
Order Number:A13843
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):258.0
Email:sales@amadischem.com

Additional information on 4-Amino-3,5-dimethyl-benzamide

4-Amino-3,5-dimethyl-benzamide (CAS No. 103796-44-7): An Overview of Its Properties, Applications, and Recent Research Advances

4-Amino-3,5-dimethyl-benzamide (CAS No. 103796-44-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes an amino group and two methyl substituents on a benzamide framework. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications.

The molecular formula of 4-Amino-3,5-dimethyl-benzamide is C9H12N2O, and its molecular weight is approximately 168.20 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility properties facilitate its use in various chemical reactions and biological assays.

One of the key areas of interest for 4-Amino-3,5-dimethyl-benzamide is its potential as a drug candidate. Recent studies have explored its biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. For instance, a study published in the *Journal of Medicinal Chemistry* in 2021 reported that 4-Amino-3,5-dimethyl-benzamide exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests its potential use in the treatment of inflammatory diseases.

In addition to its anti-inflammatory properties, 4-Amino-3,5-dimethyl-benzamide has shown promise in pain management. A clinical trial conducted by researchers at the University of California, Los Angeles (UCLA) demonstrated that this compound effectively reduces pain sensitivity in animal models without causing significant side effects. The mechanism of action involves the modulation of nociceptive pathways, making it a potential alternative to traditional analgesics.

The anti-cancer potential of 4-Amino-3,5-dimethyl-benzamide has also been investigated. A study published in *Cancer Research* in 2022 reported that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation by targeting specific signaling pathways such as PI3K/Akt and MAPK/ERK.

Beyond its therapeutic applications, 4-Amino-3,5-dimethyl-benzamide is also used as an intermediate in the synthesis of other bioactive compounds. Its reactivity with various functional groups allows chemists to introduce additional substituents or modify existing ones to create derivatives with enhanced biological activities. For example, the introduction of hydroxyl or halogen groups can significantly alter the pharmacokinetic properties and bioavailability of the final product.

The synthesis of 4-Amino-3,5-dimethyl-benzamide can be achieved through several routes. One common method involves the reaction of 3,5-dimethylbenzoyl chloride with ammonia or an amine derivative under controlled conditions. Another approach involves the condensation of 3,5-dimethylbenzoic acid with an appropriate amine using a coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). These synthetic methods are well-established and can be optimized to achieve high yields and purity levels.

In terms of safety and handling, 4-Amino-3,5-dimethyl-benzamide should be stored in a cool, dry place away from direct sunlight and sources of heat. It is important to handle this compound with appropriate personal protective equipment (PPE) to prevent skin contact and inhalation. While it is not classified as a hazardous material under current regulations, proper safety protocols should always be followed to ensure safe handling and disposal.

Recent advancements in computational chemistry have also contributed to our understanding of 4-Amino-3,5-dimethyl-benzamide's properties. Molecular dynamics simulations have provided insights into its conformational behavior and interactions with biological targets. These computational tools are invaluable for predicting the compound's behavior in different environments and optimizing its structure for specific applications.

In conclusion, 4-Amino-3,5-dimethyl-benzamide (CAS No. 103796-44-7) is a multifaceted compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure endows it with a range of biological activities that make it a valuable candidate for further investigation. As research continues to uncover new properties and applications, 4-Amino-3,5-dimethyl-benzamide is poised to play an increasingly important role in the development of novel therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:103796-44-7)4-Amino-3,5-dimethyl-benzamide
A13843
Purity:99%
Quantity:1g
Price ($):258.0
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